Cas no 588-59-0 (Benzene,1,1'-(1,2-ethenediyl)bis-)

Benzene,1,1'-(1,2-ethenediyl)bis- structure
588-59-0 structure
Product Name:Benzene,1,1'-(1,2-ethenediyl)bis-
Numero CAS:588-59-0
MF:C14H12
MW:180.245083808899
CID:369610
PubChem ID:638088
Update Time:2025-04-19

Benzene,1,1'-(1,2-ethenediyl)bis- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene,1,1'-(1,2-ethenediyl)bis-
    • 1,1'-(1,2-Ethenediyl)dibenzene
    • STILBENE
    • (2-Phenylethenyl)benzene
    • 1,1'-(1,2-Ethenediyl)bis[benzene]
    • 1,2-Diphenylethene
    • 1,2-Diphenylethylene
    • Bibenzal
    • Bibenzylidene
    • Bibenzylidine
    • -Diphenylethylene
    • Stilben
    • α,&#946
    • AC-20799
    • 3FA7NW80A0
    • InChI=1/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11
    • trans stilbene
    • NS00023216
    • 103-30-0
    • 4-05-00-02160 (Beilstein Handbook Reference)
    • Benzene, 1,1'-(1E)-1,2-ethenediylbis-
    • 5284-44-6
    • [(1E)-2-phenylethenyl]benzene
    • 1,1'-(1,2-Ethenediyl)bisbenzene
    • EINECS 209-621-3
    • UNII-3FA7NW80A0
    • Trans-1,2-Diphenylethene (1)
    • CCRIS 5933
    • BRN 1904445
    • STILBENE, TRANS-
    • 1,1'-(ethene-1,2-diyl)dibenzene
    • TRANS-1,2-DIPHENYLETHYLENE
    • trans-alpha,beta-Diphenylethylene
    • A832041
    • Benzene,1'-(1,2-ethenediyl)bis-, (E)-
    • S0090
    • CHEMBL113028
    • 588-59-0
    • TRANS-1,2-DIPHENYLETHYLENE [HSDB]
    • UNII-W1WNW14Z2I
    • benzene, 1,1'-[(E)-1,2-ethenediyl]bis-
    • BIDD:ER0595
    • trans-.alpha.,.beta.-Diphenylethylene
    • EN300-303343
    • (E)-1,2-Diphenylethylene
    • 1,1'-(E)-ethene-1,2-diyldibenzene
    • W1WNW14Z2I
    • NCGC00260274-01
    • alpha,beta-Diphenylethylene
    • (E)-1,1'-(1,2-Ethenediyl)bisbenzene
    • HY-128793
    • Stilben [German]
    • D78253
    • NSC-2069
    • BRN 1616740
    • .alpha.,.beta.-Diphenylethylene
    • [(E)-2-Phenylethenyl]benzene
    • TRANS-STILBENE-ALPHA,ALPHA'-D2
    • (E)-Stilbene
    • 1,trans-2-Diphenylethene
    • MFCD00064300
    • 1,1'-ethene-1,2-diyldibenzene
    • Q306338
    • Toluylene
    • STILBENE TRANS-FORM [MI]
    • (E)-1,2-Diphenylethene
    • EN300-100505
    • Stilbenes
    • 1,1'-[(1E)-ethene-1,2-diyl]dibenzene
    • CS-0144621
    • Tox21_202726
    • BIDD:ER0266
    • trans-Stilbene
    • LS-14271
    • TRANS-STILBENE-D10 (RINGS-D10)
    • STILBENE TRANS-FORM
    • DTXCID106050
    • DTXSID4026050
    • Trans-STILBENE, SCINT. GRADE
    • 1,trans-2-Diphenylethylene
    • BDBM175262
    • HSDB 5020
    • trans-Stilbene, 96%
    • ghl.PD_Mitscher_leg0.1238
    • CHEBI:26775
    • E-stilbene
    • NSC 2069
    • CHEBI:36007
    • CAS-103-30-0
    • E-1,2-diphenylethene
    • AI3-52677
    • AKOS002312306
    • NSC2069
    • Stilbene, (E)-
    • S-8000
    • trans-1,2-Diphenylethene
    • Benzene, 1,1'-(1,2-ethenediyl)bis-, (E)-
    • EINECS 203-098-5
    • D81842
    • 1,2-diphenyl-ethylene
    • FT-0631556
    • 1,2 Diphenyl Ethylene
    • SY010558
    • DTXSID6060424
    • Benzene, 1,1'-(1,2-ethenediyl)bis-
    • FT-0623948
    • Q26990366
    • AKOS025243560
    • phenylstyrene
    • SY106456
    • Inchi: 1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+
    • Chiave InChI: PJANXHGTPQOBST-VAWYXSNFSA-N
    • Sorrisi: C1(C=CC=CC=1)/C=C/C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 180.09396
  • Massa monoisotopica: 180.0939
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 149
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente
  • Superficie polare topologica: 0

Proprietà sperimentali

  • Densità: 0.9710
  • Punto di fusione: 123.85°C
  • Punto di ebollizione: 288.08°C (rough estimate)
  • Punto di infiammabilità: 128.5°C
  • Indice di rifrazione: 1.6197 (estimate)
  • PSA: 0
  • LogP: 3.85700
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